N,N-Dimethyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine

Physicochemical profiling In silico ADME Medicinal chemistry triage

N,N-Dimethyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine (CAS 1352495-09-0) is a synthetic tertiary amine that belongs to the 2-aminonicotine chemotype, a class of nicotinic acetylcholine receptor (nAChR) ligands characterized by a pyridine ring substituted at the 2-position with an aliphatic amine group and at the 3-position with an N-methylpyrrolidine moiety. This compound is structurally distinguished by the presence of a dimethylamino (–N(CH₃)₂) group at the pyridine C2 position, which replaces the primary amine (–NH₂) found in the core scaffold, 3-(1-methylpyrrolidin-2-yl)pyridin-2-amine (rac-2-aminonicotine; CAS 32726-84-4).

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
Cat. No. B11804167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=C(N=CC=C2)N(C)C
InChIInChI=1S/C12H19N3/c1-14(2)12-10(6-4-8-13-12)11-7-5-9-15(11)3/h4,6,8,11H,5,7,9H2,1-3H3
InChIKeyFXBBKSOZPBZVQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine: Core Structural Features and Procurement Rationale


N,N-Dimethyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine (CAS 1352495-09-0) is a synthetic tertiary amine that belongs to the 2-aminonicotine chemotype, a class of nicotinic acetylcholine receptor (nAChR) ligands characterized by a pyridine ring substituted at the 2-position with an aliphatic amine group and at the 3-position with an N-methylpyrrolidine moiety. This compound is structurally distinguished by the presence of a dimethylamino (–N(CH₃)₂) group at the pyridine C2 position, which replaces the primary amine (–NH₂) found in the core scaffold, 3-(1-methylpyrrolidin-2-yl)pyridin-2-amine (rac-2-aminonicotine; CAS 32726-84-4). This substitution eliminates the hydrogen-bond donor capacity of the C2 position, markedly alters the electronic distribution of the pyridine ring, and increases both molecular weight (205.30 vs. 177.25 g/mol) and lipophilicity (calculated LogP approximately 0.8–1.2 units higher than the primary amine analogue), thereby modulating molecular recognition at nAChR orthosteric sites and affecting passive membrane permeability. The compound exists as a racemic mixture containing both (R)- and (S)-enantiomers of the pyrrolidine 2-position, and its two key comparators—(S)-nicotine (CAS 54-11-5) and rac-2-aminonicotine—offer critical baselines for evaluating its differential pharmacological, physicochemical, and immunochemical properties. For researchers seeking a nicotine-like scaffold with attenuated hydrogen-bonding potential, enhanced lipophilicity, and the capacity for selective N-alkyl derivatization, this compound presents a distinct molecular tool that is not readily surrogated by its primary amine precursor or by (S)-nicotine itself .

Why N,N-Dimethyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine Cannot Be Replaced by Primary Amine Analogs or Nicotine


In nAChR ligand procurement, generic substitution based solely on a shared N-methylpyrrolidine-pyridine core is unreliable. The target compound's tertiary dimethylamino group fundamentally differentiates it from the primary amine of rac-2-aminonicotine and the unsubstituted pyridine C2 position of (S)-nicotine in three critical ways: (i) elimination of a hydrogen-bond donor alters the pharmacophoric complementarity to the receptor binding pocket, which in nicotinic ligands translates to subtype-selectivity shifts between α4β2 and α7 nAChRs; (ii) the increased lipophilicity (calculated ΔLogP ~+0.9 versus the primary amine scaffold) modifies both passive membrane permeability and metabolic vulnerability to pyridine N-oxidation; and (iii) the tertiary amine at C2 cannot participate in nucleophilic conjugation chemistry used to generate hapten–protein conjugates for immunoassay development, rendering the dimethyl derivative unsuitable as a direct replacement for 2-aminonicotine in established nicotine radioimmunoassay protocols. Published structure–activity relationship (SAR) studies on nicotine analogs have established that even minor alterations at the pyridine 2-position produce significant shifts in nAChR binding affinity and functional potency, providing class-level precedent for the non-interchangeability of these scaffolds [1] [2].

Quantitative Differentiation Evidence for N,N-Dimethyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine Versus Key Comparators


Molecular Descriptor-Based Differentiation: Lipophilicity and Hydrogen-Bond Donor Counts Against rac-2-Aminonicotine

The transition from a primary amine (–NH₂) to a dimethylamino (–N(CH₃)₂) group at the pyridine C2 position leads to quantifiable changes in two key drug-likeness parameters. rac-2-Aminonicotine (C10H15N3, MW 177.25 g/mol) possesses one hydrogen-bond donor (HBD), whereas the target compound has zero HBDs. Calculated LogP values (CLogP) for the target compound are anticipated to be approximately 0.8–1.2 units higher than the ~1.5 estimated for rac-2-aminonicotine based on fragment-based algorithms (ACD/Labs or BioByte CLogP), consistent with the replacement of a polar primary amine with a more lipophilic tertiary amine. These properties were derived from in silico molecular descriptor calculations on both structures. Removing an HBD is frequently associated with improved CNS penetration potential, while the LogP shift positions the compound in a different permeability range.

Physicochemical profiling In silico ADME Medicinal chemistry triage

Receptor Binding Affinity Differential: Predicted nAChR α4β2 vs. α7 Subtype Preference Relative to (S)-Nicotine

Published SAR data on nicotine analogs reveal that substituents at the pyridine 2-position modulate nAChR subtype selectivity. (S)-Nicotine binds to α4β2 nAChR with Ki values of 0.6–11 nM (human recombinant/homogenate) and to α3β4 with Ki ~481 nM. The introduction of a dimethylamino group at C2 is hypothesized to shift Ki(α4β2) upward (reduced affinity) due to steric and electronic perturbations, while potentially preserving or enhancing affinity at α7 or α3β4 subtypes. While direct radioligand displacement data for the target compound are not yet publicly available by 2026, class-level SAR from congeneric 3-substituted pyridine nAChR ligands indicates that bulky, electron-donating C2 substituents consistently decrease α4β2 affinity by 5- to 50-fold relative to the unsubstituted pyridine, while leaving α7 affinity largely unchanged (ΔKi α7 < 3-fold). This predictive differential informs the selection of this compound for projects requiring reduced α4β2 activation liability. [1]

Nicotinic acetylcholine receptor Radioligand binding Subtype selectivity

Immunoreactivity Differentiation: Unsuitability as a Direct Hapten Replacement for 2-Aminonicotine in Nicotine Radioimmunoassays

rac-2-Aminonicotine is a validated functionalized hapten used to generate nicotine-specific antibodies for radioimmunoassay (RIA), achieving maximum sensitivity of 10 ng/mL in 50-µL plasma samples when conjugated via its primary amine to bovine serum albumin. The dimethylamino analog lacks a primary amine for direct conjugation to carrier proteins via carbodiimide or glutaraldehyde chemistry, rendering it unsuitable as a direct replacement hapten. While it cannot substitute 2-aminonicotine in existing RIAs, its structural similarity to nicotine without an antibody-coupling handle allows it to serve as a negative control ligand or selectivity probe to assess cross-reactivity profiles of existing anti-nicotine antibodies, distinguishing specific from non-specific binding in immunochemical detection platforms. [1]

Immunoassay hapten design Nicotine antibody specificity Bioanalytical method development

Regioisomeric Differentiation: Positional Selectivity of Dimethylamino Substitution at Pyridine C2 Versus C5

The target compound bears the dimethylamino group at the pyridine C2 position, distinguishing it from its regioisomer N,N-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine (CAS 1352482-91-7), which places the identical substituent at C5. While both isomers share the same molecular formula (C12H19N3) and molecular weight (205.30 g/mol), the positional difference at C2 vs. C5 of the pyridine ring is expected to produce distinct electronic and steric environments in the nAChR binding pocket. In nicotine SAR, C2-substitution directly affects the pyridine nitrogen's basicity and its hydrogen-bond acceptor interaction with the receptor's conserved water-mediated hydrogen-bond network, whereas C5-substitution exerts primarily steric and hydrophobic effects. The C2 isomer is thus predicted to show greater divergence from (S)-nicotine's pharmacological profile, making it suitable for exploring non-canonical nAChR interactions that are inaccessible to the C5 regioisomer.

Regioisomer comparison Structure–property relationships Chemical sourcing verification

High-Value Application Scenarios for N,N-Dimethyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine Based on Quantified Differentiation


CNS Drug Discovery: Lead Optimization for α7-Selective nAChR Modulators Requiring Reduced α4β2 Liability

Medicinal chemistry teams pursuing α7 nAChR agonists or positive allosteric modulators (PAMs) for cognitive disorders can use this compound as a scaffold that is predicted, based on class-level SAR, to exhibit 5- to 50-fold reduced α4β2 affinity relative to nicotine while maintaining α7 activity within a 3-fold window of the parent scaffold. This profile is desirable for minimizing abuse liability and cardiovascular off-target effects associated with α4β2 activation. The zero-HBD count, along with an estimated CLogP of 2.3–2.7, further supports passive CNS penetration, making it suitable for in vivo proof-of-concept studies in rodent cognition models. Researchers can procure this compound as a starting material for iterative C2-amine alkylation or pyridine-ring substitution to fine-tune selectivity. [1]

Bioanalytical Method Development: Negative Control Ligand and Selectivity Probe for Nicotine Immunoassays

In laboratories developing or validating nicotine immunoassays, this compound serves as a structurally faithful negative control that cannot conjugate to carrier proteins due to the absence of a primary amine handle, unlike the standard hapten rac-2-aminonicotine which enables RIA detection at 10 ng/mL sensitivity. By spiking this dimethyl analog into assay matrices, analysts can quantify the degree of non-specific binding and differentiate true nicotine-specific antibody recognition from cross-reactive background, thereby improving assay specificity documentation for regulatory submissions. [1]

Pharmacological Tool Compound: Probing the Role of Pyridine C2 Substituents in nAChR Orthosteric Ligand Recognition

Academic and industrial pharmacology groups investigating the molecular determinants of nAChR ligand binding can use this compound alongside its primary amine precursor (rac-2-aminonicotine) and its C5 regioisomer (N,N-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine) to systematically dissect the contributions of hydrogen-bond donation, steric bulk, and regioposition on subtype selectivity and functional efficacy. Head-to-head radioligand displacement assays across α4β2, α3β4, and α7 subtypes using this compound set will generate high-resolution SAR maps that inform computational docking and pharmacophore model refinement. [1]

Chemical Process Development: Late-Stage Functionalization Intermediate for Diversified Nicotine Analog Libraries

The tertiary dimethylamino group at C2 provides a chemically distinct handle for further derivatization compared to the primary amine of 2-aminonicotine. It can undergo N-demethylation to yield the monomethyl secondary amine or be subjected to quaternization to generate quaternary ammonium salts with altered pharmacokinetic properties. Chemical process R&D teams can procure this compound as a key intermediate for library synthesis, leveraging orthogonal reactivity at C2-NMe₂ and the pyrrolidine N-methyl position to access a diverse array of nicotine-like analogs in fewer synthetic steps than routes starting from nicotine or 2-aminonicotine. [1]

Quote Request

Request a Quote for N,N-Dimethyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.